3,3,3-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propane-1-sulfonamide
Beschreibung
Table 1: Crystallographic Parameters of the Bicyclic Core
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| S–N Bond Length | 1.65 ± 0.02 | DCBT Hydrate |
| N–C Bond Length | 1.30 ± 0.01 | DCBT Hydrate |
| Dihedral Angle (Core vs. Substituent) | 58.3–69.9° | DFBT Derivatives |
The dihedral angle between the thiadiazole plane and the sulfonamide sidechain ranges from 58.3° to 69.9°, as observed in related fluorinated sulfonamides. This angular flexibility facilitates intermolecular interactions, such as π-stacking between the aromatic core and adjacent molecules, which stabilize crystal packing.
Conformational Analysis of the Trifluoropropane Sulfonamide Sidechain
The 3,3,3-trifluoropropane sulfonamide sidechain adopts distinct conformations influenced by steric and electronic factors. Density functional theory (DFT) calculations on similar systems indicate that the synclinal (sc) conformation is energetically favored over anti-periplanar (ap) or anticlinal (ac) arrangements by 5.4–10.1 kcal/mol. This preference arises from:
- Steric Shielding : The bulky trifluoromethyl group minimizes repulsion with the thiadiazole core.
- Electrostatic Stabilization : Partial charges on the sulfone oxygen atoms interact favorably with the electron-deficient fluorine atoms.
Table 2: Conformational Energy Differences (DFT Calculations)
| Conformation | ΔE (kcal/mol) | Key Stabilizing Interaction |
|---|---|---|
| Synclinal | 0.0 | S=O···F–C dipole alignment |
| Antiperiplanar | +5.4 | Reduced van der Waals contacts |
| Anticlinal | +10.1 | Unfavorable torsional strain |
In the solid state, the sidechain exhibits restricted rotation due to crystal packing forces. NMR studies of solution-phase analogs show averaged chemical shifts for equivalent protons, suggesting rapid interconversion between conformers at room temperature.
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F4N3O4S2/c1-17-9-5-7(12)8(6-10(9)18(2)24(17,21)22)16-23(19,20)4-3-11(13,14)15/h5-6,16H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVKRZZOUFGLEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NS(=O)(=O)CCC(F)(F)F)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F4N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3,3,3-Trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propane-1-sulfonamide is a novel compound with potential biological applications due to its unique structural features. The presence of multiple fluorine atoms and the benzo[c][1,2,5]thiadiazole core enhances its chemical stability and biological activity. This article explores its biological activity through various studies and research findings.
Chemical Structure and Properties
The compound's IUPAC name is 3,3,3-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide. Its molecular formula is C11H11F4N3O3S. The trifluoromethyl and fluorinated moieties contribute to its lipophilicity and potential interactions with biological targets.
The mechanism of action involves interactions with specific molecular targets. The fluorine atoms enhance binding affinity to enzymes and receptors through hydrogen bonding and van der Waals interactions. The benzo[c][1,2,5]thiadiazole core can interact with nucleophilic sites in biological pathways, potentially leading to inhibition or activation of these pathways .
Biological Activity Overview
Research indicates that compounds containing thiadiazole derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that thiadiazole derivatives possess significant antimicrobial properties against various bacteria and fungi .
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving DNA replication interference .
- Anti-inflammatory Effects : Research suggests potential anti-inflammatory properties due to interactions with inflammatory mediators .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of compounds similar to 3,3,3-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propane-1-sulfonamide using the minimum inhibitory concentration (MIC) method. Results indicated effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Activity
In vitro studies demonstrated that this compound could inhibit the growth of various cancer cell lines by inducing apoptosis. The mechanism involved activation of caspases and modulation of cell cycle regulatory proteins .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3,3,3-Trifluoro-N-(6-chloro...) | Structure | Moderate antibacterial activity |
| 3,3,3-Trifluoro-N-(6-bromo...) | Structure | Significant anticancer effects |
The unique presence of trifluoromethyl groups in the target compound enhances its stability compared to analogs with chloro or bromo substitutions.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The benzo[c][1,2,5]thiadiazole core distinguishes the target compound from 1,3,4-thiadiazole derivatives (e.g., ), which exhibit lower similarity scores due to differing ring connectivity and substituents.
- Trifluoromethyl groups enhance similarity to imidazothiadiazoles (e.g., ), but differences in ring systems (imidazo vs. benzo) reduce overall alignment.
- Non-thiadiazole analogs like aglaithioduline show moderate similarity due to shared electronegative substituents (e.g., CF₃) but divergent pharmacophores .
Bioactivity and Pharmacokinetic Profiling
Bioactivity landscapes correlate structural similarity with functional outcomes. Clustering analyses reveal that compounds with Tanimoto scores >0.7 often share overlapping protein targets or mechanisms of action .
| Compound | Reported Bioactivity | logP | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| 3,3,3-Trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propane-1-sulfonamide | Anticancer (in silico) | 1.9 | 438.3 | 2 | 8 |
| N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamide | Antimicrobial | 3.2 | 412.7 | 3 | 6 |
| 6-(4-Nitrophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine | Antifungal | 2.8 | 354.3 | 2 | 7 |
| Aglaithioduline | HDAC inhibition (IC₅₀ = 120 nM) | 1.5 | 320.4 | 2 | 5 |
Key Observations :
- The target compound’s low logP (1.9) and high hydrogen bond acceptors (8) suggest favorable solubility and target engagement, contrasting with more lipophilic analogs like trichloro-thiadiazole derivatives .
- Activity cliffs (high structural similarity but divergent potency) are evident in trifluoromethylated imidazothiadiazoles, which show antifungal rather than anticancer activity .
Q & A
Q. What are the established synthetic routes for this compound, and how is structural fidelity ensured?
The synthesis typically involves multi-step protocols, including cyclization of benzo[c][1,2,5]thiadiazole precursors, fluorination, and sulfonamide coupling. For example:
- Core formation : Cyclization of substituted aromatic amines with sulfur-containing reagents under controlled oxidative conditions (e.g., using hydrogen peroxide or potassium permanganate) .
- Functionalization : Introduction of trifluoromethyl and sulfonamide groups via nucleophilic substitution or coupling reactions (e.g., using methanesulfonamide derivatives in DMF with K₂CO₃ as a base) .
- Characterization : Confirmation via ¹H/¹³C NMR (to verify substituent positions), IR (for sulfonamide S=O stretches ~1350 cm⁻¹), and mass spectrometry (for molecular ion validation) .
Q. What solubility and stability profiles are critical for in vitro assays?
While direct solubility data for this compound is limited, structurally analogous sulfonamides exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but poor aqueous solubility. Stability studies should assess:
- pH sensitivity : Hydrolysis of sulfonamide bonds under acidic/basic conditions.
- Light/thermal stability : Degradation pathways monitored via HPLC-UV at varying temperatures (25–60°C) and light exposure .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonamide coupling step?
Yield optimization hinges on:
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .
- Solvent effects : Higher yields reported in DMF vs. THF due to improved solubility of intermediates .
- Temperature control : Stepwise heating (50–80°C) minimizes side reactions like over-fluorination .
Q. What computational strategies validate target binding in molecular docking studies?
- Ligand preparation : Generate 3D conformers of the compound using software like Open Babel, accounting for sulfonamide tautomerism .
- Protein-ligand docking : AutoDock Vina or Schrödinger’s Glide to predict binding affinities to enzymes (e.g., cyclooxygenase-2). Key interactions include hydrogen bonding between the sulfonamide group and Arg120/His90 residues .
- MD simulations : GROMACS for assessing binding stability over 100 ns trajectories .
Q. How are spectral contradictions resolved (e.g., unexpected ¹³C NMR shifts)?
Discrepancies often arise from:
- Dynamic effects : Rotameric equilibria in the sulfonamide group, resolved by variable-temperature NMR .
- Impurity interference : LC-MS purification (C18 column, acetonitrile/water gradient) isolates the target compound from byproducts like unreacted benzo[c]thiadiazole precursors .
Methodological Challenges
Q. What strategies mitigate fluorination inefficiencies during synthesis?
- Reagent choice : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) outperforms KF in electrophilic fluorination due to higher selectivity .
- Solvent optimization : Acetonitrile enhances fluorination rates compared to DCM .
Q. How do steric effects influence the biological activity of this compound?
- Structure-activity relationship (SAR) : Methyl groups at the 1,3-positions of the benzo[c]thiadiazole ring reduce conformational flexibility, enhancing binding to hydrophobic enzyme pockets.
- Comparative assays : Analogues without dimethyl substitution show 2–3× lower inhibitory activity in bacterial dihydrofolate reductase assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
